molecular formula C12H15NO B13702999 1-(4-Ethylphenyl)-2-pyrrolidinone CAS No. 58403-07-9

1-(4-Ethylphenyl)-2-pyrrolidinone

Cat. No.: B13702999
CAS No.: 58403-07-9
M. Wt: 189.25 g/mol
InChI Key: SAANJXKHPZBABZ-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2-pyrrolidinone is an organic compound characterized by a pyrrolidinone ring substituted with a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-2-pyrrolidinone typically involves the reaction of 4-ethylphenylamine with succinic anhydride, followed by cyclization. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinone ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted pyrrolidinone derivatives.

Scientific Research Applications

1-(4-Ethylphenyl)-2-pyrrolidinone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may exert its effects through binding to active sites or altering the conformation of target proteins, thereby influencing their activity.

Comparison with Similar Compounds

    1-(4-Methylphenyl)-2-pyrrolidinone: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Phenyl)-2-pyrrolidinone: Lacks the ethyl substitution, leading to different chemical properties.

    1-(4-Isopropylphenyl)-2-pyrrolidinone: Contains an isopropyl group, resulting in variations in reactivity and applications.

Uniqueness: 1-(4-Ethylphenyl)-2-pyrrolidinone is unique due to the presence of the ethyl group, which influences its chemical reactivity and potential applications. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.

Biological Activity

1-(4-Ethylphenyl)-2-pyrrolidinone is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H15NO
  • Molecular Weight : 189.25 g/mol
  • IUPAC Name : 1-(4-ethylphenyl)pyrrolidin-2-one

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate the activity of these targets, leading to various biological effects such as:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in disease processes.
  • Receptor Interaction : It may interact with specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Research has demonstrated that derivatives of pyrrolidinones, including this compound, exhibit significant anticancer properties. For instance:

  • In vitro Studies : Various studies have reported that compounds containing the pyrrolidine scaffold can inhibit cancer cell proliferation. For example, a study indicated that a related pyrrolidine derivative showed an IC50 value of 0.011 µM against CK1 enzymes, which are implicated in cancer progression .
CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7TBD
Related Pyrrolidine DerivativeHeLa0.011

Antibacterial Activity

This compound and its derivatives have also been evaluated for antibacterial properties. A study found that certain pyrrolidine compounds exhibited significant antibacterial activity against various strains by inhibiting DNA gyrase and topoisomerase IV .

CompoundBacterial StrainIC50 (µM)
Pyrrolidine DerivativeE. coliTBD
Pyrrolidine DerivativeS. aureusTBD

Study 1: Anticancer Potential

In a recent study, the anticancer effects of pyrrolidine derivatives were assessed using A549 lung adenocarcinoma cells. The results indicated that modifications to the pyrrolidine structure significantly influenced anticancer activity, with some compounds achieving IC50 values as low as 3.07 µM .

Study 2: Enzyme Inhibition

Another study focused on the inhibition of DPP-IV enzymes by novel pyrrolidine sulfonamide derivatives, where one compound showed an inhibition rate of 66.32% at an IC50 of 11.32 ± 1.59 μM . This suggests potential applications in diabetes management.

Properties

CAS No.

58403-07-9

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(4-ethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H15NO/c1-2-10-5-7-11(8-6-10)13-9-3-4-12(13)14/h5-8H,2-4,9H2,1H3

InChI Key

SAANJXKHPZBABZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CCCC2=O

Origin of Product

United States

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